6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate isocyanate or amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The benzoxazine ring can interact with protein binding sites, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.
2-Chloro-4-nitrobenzenesulfonamide: Another sulfonyl compound with different functional groups.
N-(2-Isopropylphenyl)-4-methylbenzenesulfonamide: A structurally similar compound with potential biological activity.
Uniqueness
6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activity. The presence of the benzoxazine ring and the sulfonyl group makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and protein interaction studies.
Properties
Molecular Formula |
C25H25ClN2O4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
6-chloro-4-(4-methylphenyl)sulfonyl-N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c1-16(2)20-6-4-5-7-21(20)27-25(29)24-15-28(22-14-18(26)10-13-23(22)32-24)33(30,31)19-11-8-17(3)9-12-19/h4-14,16,24H,15H2,1-3H3,(H,27,29) |
InChI Key |
QPJQKDRDAFVBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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